![molecular formula C22H27N7O3 B2479265 N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1171602-86-0](/img/structure/B2479265.png)
N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N7O3 and its molecular weight is 437.504. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is part of a class of compounds synthesized for various scientific purposes. The synthesis involves complex chemical reactions, often starting from basic heterocyclic compounds and through multiple steps involving reactions like N-[11C]methylation, showcasing the compound's relevance in radiopharmaceutical chemistry and potential imaging applications (Xiaohong Wang et al., 2018).
Potential Therapeutic Applications
Compounds structurally related to N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide have been explored for their therapeutic potential, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, novel pyrazole derivatives have demonstrated significant anti-inflammatory activity and minimal ulcerogenic activity, suggesting potential therapeutic applications with reduced side effects (S. A. El‐Hawash & A. El-Mallah, 1998). Additionally, related compounds have shown potent antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (L. Mallesha et al., 2012).
Antimicrobial and Anticancer Activity
The exploration of new heterocyclic compounds incorporating pyrazolopyridine moieties, similar in structure to the compound , has led to the discovery of compounds with notable antimicrobial activities. These compounds present a promising avenue for the development of new antimicrobial agents (Sraa Abu-Melha, 2013). Moreover, novel pyrazolopyrimidine derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the versatility of this class of compounds in drug discovery and development (A. Rahmouni et al., 2016).
Molecular Docking and Drug Design
The structural features of N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide and its analogs facilitate their use in molecular docking studies. These studies are crucial for understanding the interaction between these compounds and biological targets, paving the way for the rational design of more potent and selective therapeutic agents. For example, piperazine and triazolo-pyrazine derivatives have been subjected to molecular docking studies to evaluate their antimicrobial efficacy, highlighting the importance of computational methods in the optimization of pharmacological properties (M. Patil et al., 2021).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-15-11-16(2)29(26-15)21-13-20(23-14-24-21)27-7-9-28(10-8-27)22(30)25-18-6-5-17(31-3)12-19(18)32-4/h5-6,11-14H,7-10H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOFTTMCIOSNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.